Product packaging for p-Phenylenediamine sulfate(Cat. No.:CAS No. 16245-77-5)

p-Phenylenediamine sulfate

Cat. No.: B101587
CAS No.: 16245-77-5
M. Wt: 206.22 g/mol
InChI Key: UFPKLWVNKAMAPE-UHFFFAOYSA-N
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Description

Absorption, Distribution, and Excretion Kinetics

The journey of PPD through the body is governed by its absorption, distribution, and excretion kinetics. These processes determine the systemic exposure and potential effects of the compound.

Dermal absorption is a primary route of exposure to PPD, especially in the context of hair dye application. Studies have shown that PPD can penetrate the skin and enter the systemic circulation. core.ac.uk The extent of absorption is influenced by factors such as the concentration of PPD, the formulation it is in, and the duration of contact with the skin. nih.gov

Research indicates that under typical hair dyeing conditions, less than 1% of the applied PPD dose penetrates the skin. core.ac.uknih.gov In vitro studies using human and pig skin have reported dermal absorption values of 2.44% and 3.39%, respectively, highlighting that absorption from hair dye formulations is less than from the neat chemical. cdc.gov Once absorbed, PPD is detected in plasma, urine, and feces. core.ac.uk

Following absorption, PPD is distributed throughout the body. Animal studies have demonstrated its presence in various major tissues, including the blood, kidneys, liver, muscles, skin, and adipose tissue. nih.gov After intraperitoneal administration in rats, radioactivity from labeled PPD was found distributed throughout the body. cir-safety.org The highest tissue concentrations are typically observed shortly after administration, followed by a rapid decline. nih.gov

PPD and its metabolites are primarily eliminated from the body through renal clearance, with the majority being excreted in the urine. scispace.comnveo.org Studies in both animals and humans have shown that excretion is rapid, with a significant portion of the absorbed dose eliminated within the first 24 hours. cir-safety.orgcir-safety.org

In one human study involving a PPD-containing hair dye, approximately 90% of the total excreted amount was recovered in the urine. rug.nl Another study reported that about 85% of the recoverable amount was excreted within the first 24 hours. cir-safety.org Fecal excretion also contributes to the elimination of PPD, though to a lesser extent than urinary excretion. cir-safety.orgcir-safety.org For instance, after intraperitoneal administration in rats, approximately 50% of the dose was excreted in the urine and 35% in the feces within 72 hours. cir-safety.org

Enzymatic Biotransformation Processes

Once absorbed, PPD undergoes enzymatic biotransformation, primarily through N-acetylation and oxidation. These processes are crucial for its detoxification and elimination.

N-acetylation is a major metabolic pathway for PPD. scispace.com This process is catalyzed by N-acetyltransferase (NAT) enzymes, which convert PPD into its N-monoacetylated (MAPPD) and N,N'-diacetylated (DAPPD) metabolites. scispace.comresearchgate.net These acetylated metabolites are considered detoxification products as they are non-sensitizing and non-genotoxic. nih.govresearchgate.net

Two main isoforms of NAT are involved: NAT1, found in the skin, and NAT2, primarily located in the liver and gut. scispace.com In human skin and keratinocytes, the acetylation of PPD to MAPPD and subsequently to DAPPD is predominantly carried out by NAT1. researchgate.netnih.gov Studies have shown that the majority of PPD that penetrates the skin (over 80%) is converted into these acetylated derivatives. core.ac.uknih.govrug.nl These metabolites are then excreted in the urine. scispace.com

MetaboliteFormation PathwayKey Enzyme(s)
Monoacetyl-p-phenylenediamine (MAPPD)N-acetylation of PPDN-acetyltransferase (NAT1 in skin, NAT2 in liver)
Diacetyl-p-phenylenediamine (DAPPD)N-acetylation of MAPPDN-acetyltransferase (NAT1 in skin, NAT2 in liver)

In addition to acetylation, PPD can undergo oxidative metabolism. This process can lead to the formation of reactive intermediates. core.ac.uk The oxidation of PPD can be initiated by enzymes such as cytochrome P450, myeloperoxidase, and ceruloplasmin. researchgate.net This can result in the formation of benzoquinone diimine, a reactive hapten. researchgate.netcore.ac.uk Benzoquinone diimine can then be further transformed. core.ac.uk In the absence of coupling agents, as might occur in certain exposure scenarios, these reactive intermediates can be formed. core.ac.uk However, studies investigating the role of human hepatic cytochrome P450 enzymes in PPD metabolism found no evidence of the formation of mono-oxygenated metabolites, suggesting this may not be a primary pathway in the liver. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10N2O4S B101587 p-Phenylenediamine sulfate CAS No. 16245-77-5

Properties

IUPAC Name

benzene-1,4-diamine;sulfuric acid
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InChI

InChI=1S/C6H8N2.H2O4S/c7-5-1-2-6(8)4-3-5;1-5(2,3)4/h1-4H,7-8H2;(H2,1,2,3,4)
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InChI Key

UFPKLWVNKAMAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O4S
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URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

106-50-3 (Parent)
Record name 1,4-Benzenediamine sulfate
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DSSTOX Substance ID

DTXSID6066028
Record name p-Phenylenediamine sulfate
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Molecular Weight

206.22 g/mol
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Physical Description

White to off-white solid; [MSDSonline]
Record name 1,4-Benzenediamine sulfate
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CAS No.

16245-77-5
Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name 1,4-Benzenediamine, sulfate (1:1)
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Record name p-Phenylenediamine sulfate
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Record name Benzene-1,4-diammonium sulphate
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Record name P-PHENYLENEDIAMINE SULFATE
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Toxicological Assessment of P Phenylenediamine and Its Sulfate Salt

Systemic Toxicity Investigations

Acute Toxicological Profiles in Mammalian Models

The acute toxicity of p-phenylenediamine (B122844) has been evaluated across various mammalian species through different routes of exposure. Oral administration studies have determined the median lethal dose (LD50) to be in the range of 80-100 mg/kg in rats, 290 mg/kg in mice, and 250 mg/kg in rabbits. europa.eu For the sulfate (B86663) salt of a related compound, N,N-bis(2-hydroxyethyl)-p-phenylenediamine, the oral LD50 in male rats was calculated to be 246 mg/kg. europa.eu Another study on 2-Methoxy-methyl-p-phenylenediamine sulphate reported an oral LD50 in rats between 150 and 200 mg/kg of body weight. europa.eu

Dermal toxicity studies in rabbits have shown an LD50 of greater than 7940 mg/kg for p-phenylenediamine, although mortalities were observed at the maximum tested dose of 5000 mg/kg in another study. cir-safety.orgcir-safety.org This suggests a lower toxicity profile through dermal contact compared to ingestion. europa.eu

Acute exposure to high levels of p-phenylenediamine can lead to a range of severe health effects in humans, including severe dermatitis, eye irritation and tearing, asthma, gastritis, vertigo, tremors, convulsions, and coma. epa.govijrar.com High levels of exposure can also interfere with the blood's ability to carry oxygen, leading to methemoglobinemia, which is characterized by headache, fatigue, dizziness, and a blue discoloration of the skin and lips. nj.gov In more severe cases, it can cause breathing difficulties, collapse, and even death. nj.gov

Interactive Data Table: Acute Toxicity of p-Phenylenediamine and its Salts

Compound Species Route of Administration LD50
p-PhenylenediamineRatOral80-100 mg/kg
p-PhenylenediamineMouseOral290 mg/kg
p-PhenylenediamineRabbitOral250 mg/kg
p-PhenylenediamineRabbitDermal>7940 mg/kg
N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfateRat (male)Oral246 mg/kg
2-Methoxy-methyl-p-phenylenediamine sulphateRatOral150-200 mg/kg bw
2-Methoxy-methyl-p-phenylenediamine sulphateMouseIntraperitoneal100-250 mg/kg bw

Chronic Exposure Studies and Long-Term Health Outcomes

Chronic exposure to p-phenylenediamine has been investigated in animal models, primarily through dietary administration. In studies involving rats and mice, chronic exposure led to depressed body weights, but no other significant clinical signs of toxicity were observed. epa.govijrar.com However, one study did note elevated liver and kidney weights in rats that received high oral doses. epa.gov The US Environmental Protection Agency (EPA) has not established a Reference Concentration (RfC) for p-phenylenediamine. epa.gov

Long-term exposure in humans can result in eczematoid contact dermatitis. epa.govijrar.com Repeated high exposure may also lead to the development of cataracts. nj.gov

Organ-Specific Toxicities (e.g., Renal, Hepatic, Pulmonary, Hematopoietic Systems)

Acute exposure to high levels of p-phenylenediamine can result in organ-specific toxicities.

Renal Toxicity: Acute renal failure is a potential consequence of high-level exposure in humans. epa.govijrar.com Some studies have also reported elevated kidney weights in rats following chronic oral exposure to high doses. epa.gov Ingestion can lead to acute renal failure with symptoms like oliguria, anuria, and dark-colored urine. ijrar.com

Hepatic Toxicity: Liver damage is another concern with p-phenylenediamine exposure. nj.gov Elevated liver weights have been observed in rats after chronic high-dose oral administration. epa.gov Dermal exposure in guinea pigs has shown signs of hepatotoxicity, including degenerative changes in hepatocytes. ijrar.com

Pulmonary Toxicity: Breathing in p-phenylenediamine can irritate the nose, throat, and lungs, causing coughing, wheezing, and shortness of breath. nj.gov Asthma-like allergies can also develop from exposure. nj.gov

Hematopoietic System: Exposure to p-phenylenediamine can damage red blood cells, leading to anemia. nj.gov It can also cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced. nj.gov This is due to the oxidative denaturation of hemoglobin. iloencyclopaedia.org

Dermal and Ocular Irritation Studies

Evaluation of Cutaneous Irritancy Potential

p-Phenylenediamine and its sulfate salt have been evaluated for their potential to cause skin irritation. In human patch testing, p-Phenylenediamine has been shown to be a sensitizer (B1316253). cir-safety.org Studies on p-Phenylenediamine Sulfate predicted it to be non-irritating to human reconstructed epidermis when tested in its pure form. cir-safety.org

In animal studies, p-phenylenediamine was found to be non-irritating or mildly irritating in several guinea pig studies. cir-safety.org In rabbit studies, mild irritation was observed. cir-safety.org A single application of an aqueous slurry of N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate on the shaved skin of rabbits for 24 hours produced no evidence of irritation. europa.eu However, another study on the same compound in guinea pigs showed that all test animals developed slight skin irritation after several applications. europa.eu

It is important to note that p-phenylenediamine is a known strong skin sensitizer, which can lead to allergic contact dermatitis. europa.eutga.gov.au

Assessment of Ocular Irritation Responses

Ocular irritation studies have been conducted on p-phenylenediamine and its related compounds. Instillation of a 2.5% aqueous solution of p-phenylenediamine into rabbit eyes resulted in mild conjunctival inflammation that resolved within 24 hours. cir-safety.org In another study using 100% p-phenylenediamine in rabbit eyes, the maximum irritation score was 17.0 out of a possible 110. cir-safety.org

For N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate, instilling 100 mg of the substance into rabbit eyes caused positive irritation reactions in all six rabbits tested. europa.eu Conversely, a different study on the same compound reported no positive reactions when 0.1 ml was instilled into rabbit eyes. europa.eu

Acute exposure to high levels of p-phenylenediamine in humans can cause severe eye irritation and tearing. epa.govijrar.com

Interactive Data Table: Ocular Irritation Studies

Compound Concentration Species Observation
p-Phenylenediamine2.5% aqueous solutionRabbitMild conjunctival inflammation, resolved in 24h
p-Phenylenediamine100%RabbitMaximum irritation score 17.0/110
N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate100 mgRabbitPositive irritation reactions in all 6 rabbits
N,N-bis(2-hydroxyethyl)-p-phenylenediamine sulfate0.1 mlRabbitNo positive reactions

Immunotoxicological Research: Allergic Sensitization

p-Phenylenediamine (PPD) and its sulfate salt are recognized as potent skin sensitizers, capable of inducing allergic contact dermatitis. europa.eurug.nlsafecosmetics.org The process of allergic sensitization to these compounds is a complex immunological cascade involving multiple stages, from initial contact with the skin to the activation of specific immune cells.

Mechanisms of Dermal Sensitization by p-Phenylenediamine

The journey of PPD from a seemingly innocuous chemical to a potent allergen involves a series of intricate molecular and cellular events. For a small molecule like PPD to trigger an immune response, it must first become immunogenic, a process that begins with its interaction with skin proteins.

p-Phenylenediamine itself is not inherently immunogenic; it is considered a prohapten. nih.govresearchgate.net This means it requires chemical transformation to become a reactive hapten that can then bind to carrier proteins in the skin. nih.govresearchgate.netrug.nl This process of covalent binding, known as haptenation, results in the formation of hapten-protein adducts, which are then recognized as foreign by the immune system. researchgate.netrug.nlacs.org

The activation of PPD is primarily an oxidative process. nih.govresearchgate.net Upon application to the skin, PPD can be oxidized to reactive intermediates, such as benzoquinone diimine. taylorandfrancis.com This oxidation can be facilitated by air or by the presence of oxidizing agents, as is the case in hair dye formulations. europa.euresearchgate.net These reactive species can then covalently bind to nucleophilic amino acid residues on skin proteins, such as cysteine and lysine. nih.gov The resulting PPD-protein conjugate is what becomes the immunogenic complex, capable of initiating an immune response. researchgate.net

While the exact structure of all immunogenic adducts is not fully elucidated, the formation of these complexes is a critical initiating event in the sensitization process. nih.govrug.nl It is important to note that a significant portion of PPD that penetrates the skin undergoes detoxification through N-acetylation, forming monoacetyl-PPD and diacetyl-PPD, which are less reactive and not considered sensitizers. nih.govrug.nl This metabolic pathway competes with the oxidation pathway, influencing the amount of reactive PPD available for haptenation. researchgate.net

Following the formation of hapten-protein adducts, the next critical step involves the activation of dendritic cells (DCs), the primary antigen-presenting cells of the skin. nih.govresearchgate.net Dendritic cells recognize and internalize the PPD-protein complexes. nih.gov

Studies have shown that exposure of human monocyte-derived dendritic cells to PPD in vitro leads to their activation and maturation. nih.govresearchgate.net This is characterized by the upregulation of co-stimulatory molecules like CD40 and Major Histocompatibility Complex (MHC) class II molecules on the DC surface. nih.govresearchgate.net Interestingly, research indicates that PPD itself, rather than its stable oxidation product Bandrowski's base, is responsible for this selective activation of DCs. nih.gov The activation process appears to be independent of significant cell death or depletion of intracellular glutathione (B108866). nih.govresearchgate.net

Once activated, dendritic cells migrate from the epidermis to the draining lymph nodes. This migration is a crucial step for initiating the adaptive immune response, as it brings the processed antigen to the T-lymphocytes residing in the lymph nodes.

Within the lymph nodes, the mature dendritic cells present the PPD-derived antigens, in the context of MHC molecules, to naive T-lymphocytes. frontiersin.org This interaction, along with the co-stimulatory signals provided by the DCs, leads to the activation and proliferation of PPD-specific T-cells. nih.govnih.gov

Research has demonstrated that lymphocytes from PPD-allergic individuals proliferate upon stimulation with both PPD and its oxidation product, Bandrowski's base. nih.gov In contrast, lymphocytes from non-allergic individuals tend to proliferate only in response to Bandrowski's base, suggesting that the response to the parent compound is a key differentiator of allergic status. nih.gov This activation of T-cells from allergic individuals is a critical step in establishing a memory T-cell population. nih.govresearchgate.net

The activation of T-cells leads to their clonal expansion, creating a large pool of PPD-specific T-cells. frontiersin.org These expanded T-cell clones are characterized by a diverse, polyclonal repertoire of T-cell receptors (TCRs), indicating that multiple epitopes from the PPD-protein adducts are recognized by the immune system. frontiersin.org Upon subsequent exposure to PPD, these memory T-cells can mount a more rapid and robust inflammatory response, leading to the clinical manifestations of allergic contact dermatitis. sci-hub.box

In Vivo Models for Sensitization Assessment (e.g., Local Lymph Node Assay, Guinea Pig Maximization Test)

To assess the sensitization potential of chemicals like p-phenylenediamine, several validated in vivo models are utilized. These animal models provide crucial data for hazard identification and characterization.

The murine Local Lymph Node Assay (LLNA) is a widely accepted method for identifying skin sensitizing chemicals. nih.govecetoc.org The principle of the LLNA is to measure the proliferation of lymphocytes in the lymph nodes draining the site of topical application of a test substance. nih.govecetoc.org A substance is classified as a sensitizer if it induces a stimulation index (SI) of three or more compared to vehicle-treated controls. nih.gov The LLNA can also provide a measure of relative skin sensitizing potency by determining the concentration of the chemical required to produce a stimulation index of 3 (EC3 value). nih.gov Multiple studies have consistently shown PPD to be a potent sensitizer in the LLNA, with EC3 values typically falling in the range of a strong or extreme sensitizer. rug.nlnih.govtandfonline.com

LLNA Study on p-Phenylenediamine
Parameter Finding
Test Method Murine Local Lymph Node Assay (LLNA)
Endpoint Lymphocyte proliferation in draining lymph nodes
Result PPD consistently elicits a positive response. nih.gov
Potency Classification Strong to extreme sensitizer. rug.nltandfonline.com
EC3 Value (Lab 1) 0.06% - 0.09%. nih.gov
EC3 Value (Lab 2) 0.09% - 0.20%. nih.gov
Non-Radioactive LLNA:BrdU EC3 0.09%. tandfonline.com

The Guinea Pig Maximization Test (GPMT) is another classical method for assessing skin sensitization potential. nih.govecetoc.org This test involves an initial intradermal injection of the test substance with an adjuvant to enhance the immune response, followed by a topical application. nih.govecetoc.org After a rest period, the animals are challenged with a non-irritating concentration of the substance, and the skin reactions are evaluated. nih.gov The GPMT has demonstrated that p-phenylenediamine is a strong sensitizer. nih.govopendermatologyjournal.com

Guinea Pig Maximization Test (GPMT) Findings for p-Phenylenediamine
Test Method Guinea Pig Maximization Test (GPMT)
Induction Intradermal injection and topical application
Result PPD consistently produces positive sensitization reactions. nih.gov
Potency Classified as a strong sensitizer. opendermatologyjournal.com

In Vitro Assays for Predictive Sensitization Potential (e.g., Lymphocyte Activation Test)

In recent years, there has been a significant push to develop and validate in vitro methods to reduce and replace animal testing. Several in vitro assays have shown promise in predicting the skin sensitization potential of chemicals, including p-phenylenediamine.

The Lymphocyte Activation Test (LAT) is an in vitro assay that measures the proliferation of peripheral blood mononuclear cells (PBMCs) from sensitized individuals in response to an allergen. sci-hub.boxnih.gov Studies have shown that the LAT can detect PPD-specific lymphocyte proliferation in allergic patients. sci-hub.boxnih.gov The sensitivity of the test can be enhanced by the addition of interleukin-2 (B1167480) (IL-2). sci-hub.boxnih.gov The LAT holds potential as a diagnostic tool, particularly for patients with severe allergic reactions where patch testing might be risky. sci-hub.boxnih.govdovepress.com

Lymphocyte Activation Test (LAT) for p-Phenylenediamine Sensitization
Assay Lymphocyte Activation Test (LAT)
Principle Measures proliferation of peripheral blood mononuclear cells (PBMCs) upon antigen exposure. sci-hub.box
Application In vitro diagnosis of PPD allergy. dovepress.com
Findings - Detects PPD-specific PBMC proliferation in allergic patients. sci-hub.boxnih.gov - IL-2 supplementation increases sensitivity to 100% in some studies. sci-hub.box - May serve as an alternative to patch testing in severe cases. nih.gov

Other in vitro methods that address key events in the sensitization pathway, such as the Direct Peptide Reactivity Assay (DPRA) which assesses haptenation, and various keratinocyte and dendritic cell-based assays, have also been evaluated for their ability to predict the sensitizing potential of PPD and related compounds. senzagen.com These methods, often used in combination as part of a defined approach, are becoming increasingly important in the toxicological assessment of potential skin sensitizers.

Cross-Sensitization Phenomena with Structurally Related Compounds

p-Phenylenediamine (PPD) and its salts are well-recognized for their potential to induce cross-sensitization to other structurally related compounds. This phenomenon occurs when the immune system, having been sensitized to a specific chemical, begins to react to other chemicals with a similar molecular structure. sci-hub.ru Allergic sensitivity to p-Phenylenediamine has been associated with cross-sensitization to a variety of other chemicals. cir-safety.org These cross-reactions are a significant clinical concern, as individuals sensitized to PPD may develop allergic contact dermatitis upon exposure to these related substances. nih.gov

The likelihood of cross-reactions can be influenced by the intensity of the initial sensitization to PPD, with stronger patch test reactions to PPD being associated with an increased propensity for cross-reactions. sci-hub.ruresearchgate.net Research has identified several groups of compounds that can elicit a reaction in PPD-sensitized individuals. These include certain dyes, local anesthetics, and other industrial chemicals. sci-hub.rucir-safety.org For instance, a study investigating the relationship between the strength of the patch test reaction to PPD and cross-reactions identified three structurally related substances: the local anesthetic caine mix, the anti-ozonant in black rubber N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD), and the textile dye Disperse Yellow 3. sci-hub.ru

A retrospective study highlighted a range of chemicals associated with PPD cross-sensitization, including various dyes, pharmaceuticals, and industrial compounds. cir-safety.org It is often clinically challenging to distinguish between a true cross-reaction and a concomitant sensitization, where an individual is separately sensitized to multiple compounds. lu.se

Below is a table of compounds that have been reported to cross-react with p-Phenylenediamine.

Chemical ClassCompound Name
DyesAzo dyes, Aniline dyes, Disperse Yellow 3, Disperse Orange 3, 4-Aminoazobenzene
Local AnestheticsProcaine, Benzocaine, Caine mix, Tetracaine hydrochloride, Cinchocaine hydrochloride
Pharmaceuticalsp-Aminobenzoic acid and its esters, p-Aminosalicylic acid, Sulfonamides, Hydrochlorothiazide, Carbutamide
Industrial ChemicalsN-isopropyl-N'-phenyl-1,4-phenylenediamine (IPPD), p-Toluenediamine, Hydroquinone, Benzidine, Phenylhydrazine, 4,4'-Diaminediphenylmethane, N-cyclohexyl-N′-phenyl-p-phenylenediamine, N-diphenyl-p-phenylenediamine
OtherPyrogallol, p-Hydroxybenzoic acid esters

This table is generated based on data from multiple sources. sci-hub.rucir-safety.org

Epidemiological Studies of Sensitization Prevalence in Human Populations

Epidemiological studies have been conducted to determine the prevalence of sensitization to p-Phenylenediamine (PPD) in various human populations, primarily through patch testing. These studies reveal differing prevalence rates between the general population and specific patient groups, as well as geographical variations. nih.govresearchgate.net

In the general population of Europe, the prevalence of PPD contact allergy is estimated to be relatively low. A large cross-sectional study across five European countries found the prevalence to be 0.8%. core.ac.uk Another study in the Netherlands reported a similar prevalence of 1.3% in the general population. nih.gov Studies on the general population prior to hair dyeing over a five-year period indicated that less than 0.1% showed positive patch test results. europa.eu

Conversely, the prevalence of PPD sensitization is significantly higher among patients presenting with dermatitis. In this specific population, the median prevalence was reported to be 4% in Europe, 4.3% in Asia, and 6.2% in North America. nih.govresearchgate.net Over time, a notable increase in PPD sensitization has been observed among dermatitis patients in Asia. nih.gov In Europe, after a decrease in the 1970s, the prevalence has remained at a high plateau, ranging from 2% to 6%. nih.govresearchgate.net North American data shows a consistently high prevalence, although with a slight decreasing trend. nih.gov

Certain risk factors have been identified that increase the likelihood of PPD sensitization. The use of "black henna" for temporary tattoos is a significant risk factor. core.ac.uk The prevalence of PPD sensitization in individuals who had used black henna tattoos was 3.2%, compared to 0.6% in those who had not. core.ac.uk Occupational exposure is another major risk factor, with hairdressers having a 4.4-fold increased chance of being sensitized to PPD. nih.gov

The following table summarizes the prevalence of p-Phenylenediamine sensitization in different populations.

PopulationRegion/CountryPrevalence RateSource(s)
General PopulationEurope (5 countries)0.8% core.ac.uk
General PopulationThe Netherlands1.3% nih.gov
General Population (pre-hair dye)Not specified< 0.1% europa.eu
Dermatitis PatientsEurope4.0% nih.govresearchgate.net
Dermatitis PatientsAsia4.3% nih.govresearchgate.net
Dermatitis PatientsNorth America6.2% nih.govresearchgate.net
Dermatitis PatientsThe Netherlands3.3% nih.gov
Patients with Allergic Contact DermatitisPoland (2006-2015)4.1% (for PPD and related amines) nih.gov

Genotoxicity, Mutagenicity, and Carcinogenicity Research

In Vitro Genotoxicity Studies of p-Phenylenediamine (B122844)

In vitro studies are crucial for identifying the intrinsic mutagenic and clastogenic properties of a substance. p-Phenylenediamine has been evaluated in a variety of bacterial and mammalian cell systems.

Bacterial Gene Mutation Assays (e.g., Ames Test with Salmonella typhimurium)

Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to detect the potential of a chemical to induce gene mutations. nih.govre-place.bebibliotekanauki.pl The test uses specific strains of Salmonella typhimurium that are unable to synthesize the amino acid histidine, and it measures the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium. re-place.bebibliotekanauki.plresearchgate.net

Multiple studies have demonstrated that p-phenylenediamine is mutagenic in the Ames test. nih.govnih.gov A consistently positive result has been observed in the Salmonella typhimurium strain TA98, specifically in the presence of a mammalian metabolic activation system (S9 mix). nih.goveuropa.eu This indicates that metabolic conversion of PPD can lead to the formation of mutagenic products. nih.govresearchgate.net In one study, a dose-related increase in revertant colonies was found in strain TA98 with S9 mix, while no mutagenic effect was seen in other strains. europa.eu However, N-acetylated metabolites of PPD, such as N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), have been shown to be non-genotoxic in the Ames test. nih.govresearchgate.net

Table 1: Summary of Ames Test Results for p-Phenylenediamine

Test StrainMetabolic Activation (S9)ResultReference
S. typhimurium TA98WithMutagenic nih.gov
S. typhimurium TA98WithMutagenic europa.eu
S. typhimurium (various strains)WithoutNegative nih.gov
MAPPD & DAPPD MetabolitesN/ANegative nih.govresearchgate.net

Mammalian Cell Gene Mutation Assays (e.g., Mouse Lymphoma Assay)

The Mouse Lymphoma Assay (MLA) is a mammalian cell gene mutation test that detects a broad spectrum of genetic damage, including both gene mutations and clastogenic events at the thymidine (B127349) kinase (Tk) locus. researchgate.net Studies on p-phenylenediamine using the MLA have yielded some positive findings. europa.eu

Positive results in the in vitro L5178Y mouse lymphoma assay have been reported for p-phenylenediamine both with and without metabolic activation. europa.eu Without the S9 mix, positive results were seen with a concentration-related increase in mutagenicity. europa.eu With the S9 mix, positive results were also obtained. europa.eu However, other research reported that PPD did not induce mutations at the Hprt locus of L5178Y mouse lymphoma cells, suggesting it is non-mutagenic in that specific mammalian cell assay. nih.gov This highlights some variability in the results depending on the specific test conditions and genetic endpoint being measured.

Table 2: Findings from Mammalian Cell Gene Mutation Assays of p-Phenylenediamine

AssayCell LineMetabolic Activation (S9)ResultReference
Mouse Lymphoma Assay (tk+/- locus)L5178YWith and WithoutPositive europa.eueuropa.eu
Mouse Lymphoma Assay (Hprt locus)L5178YWith and WithoutNegative nih.gov

Clastogenicity and Chromosome Aberration Analyses in Mammalian Cells

Clastogenicity is the ability of a compound to cause structural damage to chromosomes. criver.com In vitro chromosome aberration tests are used to identify such agents by evaluating metaphase cells for visible damage. criver.comnih.goveurofins.de

p-Phenylenediamine has demonstrated clastogenic potential in several in vitro studies using mammalian cells. nih.goveuropa.eu In Chinese hamster ovary (CHO) cells, PPD induced a dose-related increase in chromosomal aberrations without metabolic activation. cir-safety.org Similarly, 2-methyl-p-phenylenediamine sulphate was found to be clastogenic in a chromosome aberration assay using Chinese hamster V79 cells, both with and without the S9 mix, inducing a statistically significant increase in cells with structural aberrations. europa.eu PPD has also been shown to induce micronuclei in cultured human peripheral blood lymphocytes, particularly in the presence of the S9 metabolic activation system. nih.gov

Table 3: Clastogenicity and Chromosome Aberration Findings for p-Phenylenediamine In Vitro

Cell TypeAssayMetabolic Activation (S9)ResultReference
Chinese Hamster Ovary (CHO) CellsChromosome AberrationWithoutPositive cir-safety.org
Chinese Hamster V79 CellsChromosome AberrationWith and WithoutPositive europa.eu
Human Peripheral Blood LymphocytesMicronucleus TestWithPositive nih.gov

Unscheduled DNA Synthesis (UDS) Investigations

The Unscheduled DNA Synthesis (UDS) assay detects the repair of DNA damage in cells that are not in the S-phase of the cell cycle. A positive result indicates that the chemical has caused DNA damage that is being repaired by the cell's machinery.

Studies on p-phenylenediamine have shown positive results for inducing UDS in rat hepatocytes in vitro. europa.eu This suggests that the compound can cause a level of DNA damage sufficient to trigger the DNA repair mechanism in these cells. europa.eucir-safety.org However, in vivo UDS tests in rat hepatocytes have yielded negative results. europa.eucir-safety.org

In Vivo Genotoxicity Assessments

In vivo assays are essential to determine if the genotoxic potential observed in vitro is expressed in a whole organism, considering metabolic, distribution, and excretion processes.

Micronucleus Test in Animal Models

The in vivo micronucleus test is a widely used method to assess chromosomal damage. koreascience.kr It detects micronuclei, which are small nuclei that form in addition to the main nucleus in a cell, containing fragments of chromosomes or whole chromosomes that were not incorporated into the daughter nuclei during cell division.

In contrast to the positive findings in some in vitro clastogenicity assays, the genotoxic activity of p-phenylenediamine does not appear to be strongly expressed in vivo. europa.eu Multiple studies using the in vivo bone marrow micronucleus test in mice and rats have reported negative results. europa.eucir-safety.orgnih.gov For instance, p-phenylenediamine dihydrochloride (B599025) did not induce a response in the mouse bone-marrow micronucleus assay. nih.gov Similarly, other studies have found that PPD was not genotoxic in the mouse micronucleus test. cir-safety.org However, one systematic review noted that PPD did induce increased micronucleus frequencies in mice erythrocytes following high-dose oral exposure in vivo, suggesting that under certain conditions, a genotoxic effect might be observed. nih.gov

DNA Damage and Adduct Formation Studies in Biological Systems

The genotoxic potential of p-Phenylenediamine (PPD) has been investigated in various biological systems, with studies focusing on its ability to induce DNA damage and form DNA adducts.

In vivo studies have demonstrated that dermal exposure to PPD can lead to significant DNA damage. One study on adult albino rats showed that repeated dermal application of PPD induced DNA damage in peripheral blood lymphocytes in a dose- and time-dependent manner, as evaluated by the Comet assay and TUNEL assay. ekb.eg The study observed increased comet tail length, percentage of DNA in the tail, and tail moment with higher doses and longer exposure durations. ekb.eg Another study also reported that PPD is genotoxic and causes DNA fragmentation in peripheral blood lymphocytes after sub-chronic dermal exposure. ekb.eg In human immortalized keratinocytes (HaCaT cells), PPD, both alone and in combination with hydrogen peroxide (H2O2), was found to increase the formation of reactive oxygen species (ROS), leading to oxidative stress and subsequent DNA damage. nih.govmaastrichtuniversity.nl Specifically, PPD exposure increased the level of DNA oxidation in these cells. nih.govresearchgate.net

The formation of DNA adducts, which are segments of DNA bound to a cancer-causing chemical, is a critical step in chemical carcinogenesis. Research has shown that a quinone derivative of a related compound, N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine (6PPD), known as 6PPD-quinone (6PPDQ), can react with deoxyguanosine to form DNA adducts in mammalian cells and the aquatic organism Chlamydomonas reinhardtii. nih.govresearchgate.net The levels of these adducts were found to correlate with the concentration of 6PPDQ, and they decreased after the removal of the chemical, suggesting the existence of DNA repair mechanisms. nih.gov Furthermore, a study on 4-chloro-o-phenylenediamine, a related aromatic amine, demonstrated the formation of one major DNA adduct in the liver of mice, which was associated with its mutagenic activity. nih.gov

In vitro studies have provided further insights into the mechanisms of PPD-induced genotoxicity. PPD was found to be weakly mutagenic in the Ames test with Salmonella typhimurium strain TA98 in the presence of metabolic activation. nih.gov It also induced a dose-related increase in chromosomal aberrations in Chinese hamster ovary (CHO) cells without metabolic activation. nih.gov In SV-40 immortalized human uroepithelial cells, PPD induced DNA damage as determined by the Comet assay and led to the overexpression of mutant p53 and COX-2 proteins, suggesting a possible mechanism for genotoxic carcinogenesis in these cells. nih.gov

Table 1: Summary of DNA Damage and Adduct Formation Studies

Carcinogenicity Bioassays and Review of Epidemiological Data

The carcinogenic potential of p-Phenylenediamine (PPD) and its salts has been evaluated in several animal bioassays and reviewed by international agencies.

A bioassay of 2-chloro-p-phenylenediamine sulfate (B86663) conducted by the National Cancer Institute (NCI) in Fischer 344 rats and B6C3F1 mice involved administering the compound in the feed for an extended period. nih.govnih.gov In this study, there were no statistically significant positive associations between dietary exposure to the compound and the incidences of any tumor in rats. nih.gov However, an increased incidence of transitional-cell hyperplasia of the renal pelvic epithelium was observed in both male and female rats, and transitional-cell tumors of the urinary bladder were found in three dosed rats. nih.gov These findings were considered indicative of a possible carcinogenic effect but were not deemed sufficient evidence of carcinogenicity under the conditions of the bioassay. nih.gov In mice, no tumors occurred at a statistically significantly higher incidence in the dosed groups compared to controls. nih.gov

Another bioassay on N-phenyl-p-phenylenediamine, conducted by the National Toxicology Program (NTP), also concluded that under the conditions of the study, the compound was not carcinogenic for Fischer 344 rats or B6C3F1 mice. nih.gov Similarly, a bioassay of p-Phenylenediamine dihydrochloride did not find it to be carcinogenic in a study of rats and mice exposed through their diet. epa.gov In contrast, a bioassay of 2,6-dichloro-p-phenylenediamine found it to be carcinogenic for male and female B6C3F1 mice, causing an increased incidence of liver tumors, but not for F344 rats. nih.gov

The International Agency for Research on Cancer (IARC) has evaluated the carcinogenicity of p-Phenylenediamine and classified it as Group 3, "not classifiable as to its carcinogenicity to humans". safecosmetics.orgcertifico.com This classification reflects the inadequacy of evidence from human studies and limited or inadequate evidence from animal studies.

Table 2: Summary of Carcinogenicity Bioassays

Role of Metabolites and Oxidation Products in Genotoxicity (e.g., Bandrowski's Base)

The genotoxicity of p-Phenylenediamine (PPD) is significantly influenced by its metabolites and oxidation products, with Bandrowski's Base (BB) being a key compound of interest. nveo.orgresearchgate.net PPD itself can be metabolized in the skin and liver to its N-monoacetylated (MAPPD) and N,N'-diacetylated (DAPPD) derivatives. nih.gov In vitro genotoxicity studies have shown that while PPD has a slight genotoxic potential, its acetylated metabolites, MAPPD and DAPPD, are considered to be detoxified products as they were found to be non-genotoxic in the Ames test and the micronucleus test in human lymphocytes. nih.govresearchgate.net This suggests that N-acetylation is a detoxification pathway for PPD. nih.gov

In contrast, the oxidation of PPD, which occurs during the hair dyeing process in the presence of an oxidizing agent like hydrogen peroxide (H2O2), can lead to the formation of reactive intermediates and products with genotoxic properties. nih.govnveo.org One of the major oxidation products is Bandrowski's Base, a trimer of PPD. nveo.orgresearchgate.net Bandrowski's Base is considered a mutagenic and genotoxic byproduct. safecosmetics.orgresearchgate.net It has been shown to be strongly mutagenic and potentially carcinogenic. safecosmetics.org The formation of Bandrowski's Base is believed to occur through the oxidation of PPD, which generates reactive oxygen species (ROS) that can cause cellular damage, including DNA damage. nih.govresearchgate.net

Studies have demonstrated that the reaction between PPD and H2O2 releases hydroxyl radicals, which are highly reactive and can damage DNA. nih.govmaastrichtuniversity.nl In an in vitro study, the combination of PPD and H2O2 led to increased intracellular ROS production and enhanced levels of DNA damage in human keratinocytes. nih.gov The in vitro activity of PPD in some genotoxicity assays may be related to the formation of the highly unstable Bandrowski's Base. industrialchemicals.gov.aueuropa.eu

The Scientific Committee on Consumer Safety (SCCS) has noted that the in vitro genotoxic activity of PPD may be linked to the formation of Bandrowski's Base. industrialchemicals.gov.au The oxidation of PPD and subsequent formation of products like Bandrowski's Base are critical factors in understanding the potential genotoxicity associated with the use of PPD-containing products.

Table 3: Genotoxicity of p-Phenylenediamine and its Metabolites/Oxidation Products

Metabolism and Biotransformation Pathways of P Phenylenediamine

In Vitro Metabolic Models for Biotransformation Studies (e.g., Human Hepatocytes, Reconstructed Human Epidermis)

The study of p-Phenylenediamine (B122844) (PPD) metabolism relies heavily on in vitro models that can replicate human physiological conditions without the need for in vivo testing. Among the most important are reconstructed human epidermis models and primary human hepatocytes, which represent the two primary sites of metabolism following dermal exposure: the skin and the liver.

Reconstructed Human Epidermis (RHE)

Reconstructed human epidermis models, such as EpiDerm™, are three-dimensional cultures of human keratinocytes that mimic the structure and function of the natural epidermis. doi.org These models are crucial for studying the dermal penetration and subsequent metabolism of topically applied substances like PPD, a common ingredient in hair dyes. doi.orgx-mol.com

Studies using RHE have consistently shown that the primary metabolic pathway for PPD in the skin is N-acetylation. doi.orgnih.gov When PPD is applied to the surface of RHE tissues, it is converted into its N-monoacetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD) derivatives. doi.orgacs.org This acetylation is a significant detoxification pathway, as the resulting metabolites are less reactive and non-sensitizing compared to the parent compound. researchgate.netresearchgate.net Research has demonstrated good reproducibility in PPD metabolism across different tissue batches and donors. nih.gov

One study using high-resolution magic angle spinning (HRMAS) NMR on RHE treated with PPD confirmed that the signals from the parent compound gradually decreased over 48 hours, while monoacetylated and diacetylated metabolites appeared in the culture medium, identifying the acetylation reaction catalyzed by N-acetyltransferase (NAT) enzymes as the main metabolic process. acs.org Under oxidative conditions (pre-treatment with hydrogen peroxide), the formation of PPD-cysteine adducts was also detected, though no other amino acid adducts were observed. acs.org

Human Hepatocytes

While the skin provides the first pass metabolism for dermally absorbed compounds, substances that penetrate the skin enter systemic circulation and are transported to the liver, the body's central metabolic organ. doi.org Cryopreserved human hepatocytes are therefore used to model the hepatic metabolism of PPD.

Similar to the epidermis, in vitro studies with human hepatocytes show that PPD is metabolized via N-acetylation to form MAPPD and DAPPD. cir-safety.orgresearchgate.net However, hepatocytes exhibit a significantly greater capacity for this biotransformation compared to epidermal cells. cir-safety.org When directly compared, the capacity of human hepatocytes to generate MAPPD and DAPPD was found to be 3-fold and 8-fold greater, respectively, than that of the epidermis. cir-safety.org Interestingly, studies have found no evidence of significant oxidative metabolism of PPD by human hepatic cytochrome P450 (CYP) enzymes to form N-hydroxylated derivatives, which are often implicated in the toxic effects of other aromatic amines. researchgate.netresearchgate.netcir-safety.org

The concentration of PPD can influence the metabolic profile. At lower concentrations (below 250 µM), the formation of the fully detoxified DAPPD metabolite is favored in both hepatocytes and the epidermis. cir-safety.orgcir-safety.org At higher concentrations (250 to 1000 µM), there is a shift towards the production of more MAPPD. cir-safety.orgcir-safety.org

Interactive Data Table: In Vitro Metabolism of p-Phenylenediamine

ModelPrimary Metabolic PathwayMetabolites IdentifiedKey Findings
Reconstructed Human Epidermis (RHE) N-acetylationN-monoacetyl-p-phenylenediamine (MAPPD), N,N'-diacetyl-p-phenylenediamine (DAPPD), PPD-cysteine adducts (under oxidative stress)N-acetylation is the main detoxification pathway. acs.org The model shows good batch-to-batch and donor-to-donor reproducibility. nih.gov
Human Hepatocytes N-acetylationN-monoacetyl-p-phenylenediamine (MAPPD), N,N'-diacetyl-p-phenylenediamine (DAPPD)Metabolic capacity is 3- to 8-fold greater than in RHE. cir-safety.org No significant evidence of CYP-mediated N-hydroxylation was found. researchgate.net

Influence of Genetic Polymorphisms on Metabolic Capacity (e.g., N-acetyltransferase activity)

The rate and extent of PPD metabolism, particularly the detoxification process of N-acetylation, are significantly influenced by genetic variations in the enzymes responsible. The key enzymes in this process are the N-acetyltransferases, specifically NAT1 and NAT2. plos.org

Kinetic studies have demonstrated that the acetylation of PPD in human skin and keratinocytes is predominantly catalyzed by NAT1. researchgate.net While mRNA for both NAT1 and NAT2 can be found in skin cells, the functional activity appears to be almost exclusively from NAT1. researchgate.net This is a critical distinction, as NAT1 and NAT2 have different substrate specificities and are subject to different genetic polymorphisms. researchgate.net

Genetic polymorphisms in the NAT1 gene can lead to variations in enzyme activity, creating different "acetylator" phenotypes within the population. These differences may represent a susceptibility factor for the development of allergic reactions to PPD. researchgate.net For instance, individuals with a slower NAT1-mediated acetylation capacity may be less efficient at detoxifying PPD in the skin, potentially leading to a higher concentration of the reactive parent compound and an increased risk of sensitization. researchgate.net

Research investigating the link between NAT polymorphisms and contact allergy to para-substituted arylamines like PPD has yielded significant findings. One study found that individuals with the NAT2 rapid acetylator genotype (NAT24 allele) were more common in a group of patients with contact allergies compared to healthy controls. nih.gov Furthermore, an association was found between the NAT24/NAT1*10 haplotype and contact sensitization to these compounds. nih.gov This suggests a complex interaction between the two enzyme systems, or that these alleles may be linked to another, as-yet-unidentified susceptibility gene. nih.gov

Interactive Data Table: Influence of N-acetyltransferase (NAT) Polymorphisms on p-Phenylenediamine Metabolism

EnzymeLocation of Activity (for PPD)Role in MetabolismImpact of Genetic Polymorphism
N-acetyltransferase 1 (NAT1) Skin (Epidermal Keratinocytes)Predominantly responsible for converting PPD to MAPPD and DAPPD in the skin. researchgate.netVariations in the NAT1 gene can alter acetylation speed, potentially influencing an individual's susceptibility to PPD-induced contact allergy. researchgate.net
N-acetyltransferase 2 (NAT2) Liver, GutContributes to the systemic acetylation of PPD and its metabolites. plos.orgThe NAT2*4 allele (rapid acetylator) has been associated with an increased frequency of contact allergy to para-substituted aryl compounds. nih.gov

Mechanistic Investigations of P Phenylenediamine Biological Interactions

Molecular Mechanisms of Oxidative Stress Induction

The pro-oxidant nature of p-Phenylenediamine (B122844) is a central aspect of its biological activity. Its interaction with cellular components can lead to an imbalance in the redox state of the cell, a condition known as oxidative stress. This is primarily initiated through the generation of reactive oxygen species (ROS), which can subsequently damage various biomolecules.

Reactive Oxygen Species (ROS) Generation in Cellular Systems

Exposure of cellular systems to p-Phenylenediamine has been demonstrated to increase the formation of reactive oxygen species. nih.gov In human immortalized keratinocytes (HaCaT cells), PPD, both alone and in combination with hydrogen peroxide (H₂O₂), has been shown to significantly elevate intracellular ROS production. researchgate.net This generation of ROS is a critical initiating event in PPD-induced cellular toxicity. rsc.org The process involves the oxidation of PPD, which can be triggered by various factors within the cellular environment. nih.govresearchgate.net The resulting unstable intermediates are highly reactive and can participate in further reactions that propagate oxidative stress. researchgate.net

The generation of ROS by PPD is not limited to a single cell type. Studies have shown that PPD can induce ROS formation in various cell lines, including normal Chang liver cells, highlighting a broad-spectrum pro-oxidant activity. nih.gov This capacity to generate ROS is a fundamental aspect of its toxicological profile. rsc.org

Hydroxyl Radical Formation and Reactivity

Among the various reactive oxygen species, the hydroxyl radical (•OH) is one of the most potent and damaging. Research has explicitly shown that the oxidation of p-Phenylenediamine leads to the formation of these highly reactive hydroxyl radicals. nih.govresearchgate.net The reaction of PPD with hydrogen peroxide, a common component in hair dye formulations, has been identified as a significant source of hydroxyl radical generation. researchgate.net Electron spin resonance (ESR) studies have confirmed the formation of hydroxyl radicals in a mixture of PPD and H₂O₂. researchgate.net

These hydroxyl radicals are extremely reactive and can indiscriminately attack cellular macromolecules, including DNA, leading to oxidative damage. nih.govresearchgate.net The formation of these radicals is a key mechanism by which PPD exposure can lead to genotoxicity. nih.gov

Lipid Peroxidation and Cellular Antioxidant Enzyme Responses

The generation of ROS, particularly hydroxyl radicals, by p-Phenylenediamine can initiate a chain reaction known as lipid peroxidation. This process involves the oxidative degradation of lipids, especially polyunsaturated fatty acids within cellular membranes. nih.gov Lipid peroxidation disrupts membrane integrity and function and leads to the formation of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE). nih.gov

In response to the oxidative stress and lipid peroxidation induced by PPD, cellular systems activate their antioxidant defense mechanisms. This includes the upregulation of antioxidant enzymes. While direct studies on PPD's effect on specific antioxidant enzymes are part of broader toxicological assessments, the general response to oxidative stress involves enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which work to neutralize ROS and their byproducts. mdpi.com The cellular response to lipid peroxidation is a critical determinant of cell fate, potentially leading to adaptation or cell death depending on the extent of the damage. nih.gov

Cellular Responses to p-Phenylenediamine Exposure

The induction of oxidative stress by p-Phenylenediamine triggers a cascade of cellular responses, ranging from the activation of signaling pathways to the initiation of programmed cell death. These responses are the cell's attempt to mitigate damage and maintain homeostasis, but can also lead to detrimental outcomes.

Apoptosis Induction in Immune and Somatic Cells

A significant consequence of p-Phenylenediamine exposure is the induction of apoptosis, or programmed cell death, in various cell types. Studies have demonstrated that PPD can induce apoptosis in both immune and somatic cells. For instance, in normal Chang liver cells, PPD has been shown to decrease cell viability in a dose-dependent manner and induce apoptosis, as confirmed by DNA damage and an increase in the sub-G1 phase of the cell cycle. nih.gov

The apoptotic process induced by PPD is often mediated by the generation of ROS. nih.govresearchgate.net In Mardin-Darby canine kidney (MDCK) cells, PPD-induced apoptosis was linked to oxidative stress and the activation of caspase-8 and caspase-9. researchgate.net Furthermore, in human urothelial cells, PPD has been shown to induce apoptosis through a pathway involving ROS-mediated mitochondrial activation. researchgate.net This indicates that PPD can trigger both the extrinsic and intrinsic apoptotic pathways in different cellular contexts.

Modulation of Inflammatory Pathways (e.g., Keap1/Nrf2 pathway activation)

Cells possess intricate signaling pathways to counteract oxidative stress, a key one being the Keap1/Nrf2 pathway. Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). frontiersin.orgfrontiersin.org Upon exposure to oxidative stressors like the ROS generated by p-Phenylenediamine, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. frontiersin.org In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of various genes, initiating the transcription of a battery of cytoprotective enzymes and proteins. mdpi.comfrontiersin.org

The activation of the Nrf2 pathway is a crucial adaptive response to mitigate the damaging effects of PPD-induced oxidative stress. mdpi.com While direct and detailed studies on PPD's specific modulation of the Keap1/Nrf2 pathway are emerging, the established link between ROS and Nrf2 activation suggests this is a significant cellular response to PPD exposure. mdpi.com The modulation of this and other inflammatory pathways, such as those involving mitogen-activated protein kinases (MAPKs) like p38 and JNK, is a critical area of investigation in understanding the full spectrum of cellular responses to p-Phenylenediamine. nih.gov

Impact on Cell Viability and Function (e.g., Neutrophils, Keratinocytes)

p-Phenylenediamine has been shown to exert significant effects on the viability and function of key immunological and epidermal cells, such as neutrophils and keratinocytes.

Studies on human neutrophils have demonstrated that PPD can induce cell death through both apoptosis and necrosis in a dose- and time-dependent manner. internationalscholarsjournals.orgekb.eg This process is linked to the induction of oxidative stress. fst.ac.mainternationalscholarsjournals.org Exposure to PPD leads to an increase in lipid peroxidation and a corresponding enhancement in the activity of antioxidant enzymes like catalase, glutathione reductase, and superoxide dismutase as the cell attempts to counteract the damaging effects of reactive oxygen species (ROS). internationalscholarsjournals.orgfst.ac.mainternationalscholarsjournals.org The induction of apoptosis in neutrophils by PPD has been confirmed by observing characteristic morphological changes such as nuclear pyknosis and chromatin condensation, as well as by DNA fragmentation analysis. ekb.egfst.ac.ma

Keratinocytes, the primary cells forming the skin's epidermis, also exhibit sensitivity to PPD. Research has shown that PPD can decrease the viability of human keratinocytes (HaCaT cells) and induce apoptosis, evidenced by an increase in the sub-G1 phase cell population. nih.govresearchgate.net The cytotoxicity is dose-dependent, with higher concentrations leading to reduced cell viability. nih.govresearchgate.netresearchgate.net Furthermore, PPD exposure can trigger an inflammatory response in keratinocytes, leading to the increased production and secretion of various cytokines, including Interleukin-1β (IL-1β) and Interleukin-8 (IL-8). tandfonline.com Some studies also report increased expression of Thymic Stromal Lymphopoietin (TSLP), IL-6, and other pro-inflammatory mediators. nih.govresearchgate.net The mechanism of toxicity in keratinocytes is also associated with oxidative stress, including the generation of hydroxyl radicals and subsequent DNA damage. researchgate.netresearchgate.net

Table 1: Effects of p-Phenylenediamine on Neutrophil and Keratinocyte Viability and Function

Cell Type Impact Category Specific Findings Citations
Neutrophils Cell Viability Induces apoptosis and necrosis in a dose- and time-dependent manner. internationalscholarsjournals.orgekb.egfst.ac.ma
Cellular Function Causes oxidative stress, marked by increased lipid peroxidation. fst.ac.mainternationalscholarsjournals.org
Enhances the activity of antioxidant enzymes (catalase, glutathione reductase, superoxide dismutase). internationalscholarsjournals.orgfst.ac.mainternationalscholarsjournals.org
Keratinocytes Cell Viability Reduces cell viability and induces apoptosis. nih.govresearchgate.netresearchgate.net
Cellular Function Stimulates the production of pro-inflammatory cytokines (IL-1β, IL-8, TSLP, IL-6). tandfonline.comnih.govresearchgate.net

Computational Approaches to Reaction Mechanisms and Polymerization

Computational chemistry offers powerful tools for understanding the complex reaction and polymerization mechanisms of p-Phenylenediamine at the molecular level, providing insights that complement experimental findings.

Density Functional Theory (DFT) in Polymerization Studies of p-Phenylenediamine

Density Functional Theory (DFT) is a prominent computational method used to investigate the polymerization of PPD. nsf.govnih.govresearchgate.net DFT calculations allow researchers to determine the electronic structures, optimized geometries, and energetic properties of PPD monomers, oligomers, and polymer chains. nsf.govacs.orgacs.org This approach has been successfully applied to study the free-radical polymerization of PPD initiated by agents like potassium persulfate. nsf.govnih.gov By calculating the Gibbs free energies of intermediates and transition states, DFT can elucidate the reaction pathway, showing, for instance, that the dimerization of PPD radicals is a rate-limiting step. nsf.govnih.gov Furthermore, DFT is used to simulate vibrational spectra (IR and Raman) of PPD and its polymers, which aids in the interpretation of experimental data and structural characterization. nsf.govacs.org

Quantum-Chemical Methods for Reaction Pathway Elucidation

A range of quantum-chemical methods, including ab initio Hartree-Fock and semi-empirical methods like PM3, have been employed to map the reaction pathways of p-Phenylenediamine. researchgate.netresearchgate.netvurup.sk These computational techniques are used to calculate the energy and thermochemical values of different molecular states to establish plausible reaction mechanisms. researchgate.netresearchgate.net For example, such methods have been used to study the electrochemical oxidation of PPD, suggesting a mechanism involving the formation of a cation radical. researchgate.netresearchgate.net By modeling various N,N'-substituted PPDs, semi-empirical methods can predict the most probable sites for radical formation by identifying the pathway with the lowest energy requirement, such as the homolytic cleavage of a C-H bond. vurup.sk

Modeling of Free-Radical Initiated Processes

The polymerization of p-Phenylenediamine is widely recognized as a process initiated by free radicals. nsf.govnih.govresearchgate.net Computational modeling is essential for understanding the steps involved, which include the initial conversion of a PPD molecule into a free radical, the subsequent attack of this radical on another PPD molecule (dimerization), and the elongation of the polymer chain. nsf.govnih.gov Studies using DFT have modeled these processes in detail, investigating the role of initiators like the sulfate (B86663) free-radical (SO₄⁻•). nsf.govresearchgate.net These models calculate the energy barriers for crucial steps such as dimerization and ammonia (B1221849) extrusion. nsf.govnih.gov Such calculations have shown that the energy barriers can be significantly influenced by the chemical environment, such as the presence of persulfate anions, which can facilitate the polymerization cycle. nsf.govnih.gov

Table 2: Computational Methods in p-Phenylenediamine Research

Computational Method Application Area Key Insights Provided Citations
Density Functional Theory (DFT) Polymerization Studies Elucidates electronic structure, geometries, and reaction energetics; Models free-radical polymerization mechanisms and the role of initiators. nsf.govnih.govresearchgate.netacs.org
Quantum-Chemical Methods (e.g., ab initio, PM3) Reaction Pathway Elucidation Computes energy and thermochemical data to establish mechanisms for processes like electrochemical oxidation; Predicts most likely sites for radical formation. researchgate.netresearchgate.netvurup.sk

| Modeling of Free-Radical Processes | Free-Radical Initiated Polymerization | Details the mechanistic cycle of radical formation, dimerization, and chain elongation; Calculates energy barriers for rate-limiting steps. | nsf.govnih.govresearchgate.net |

Environmental Fate and Ecotoxicological Research

Environmental Release and Distribution Pathways

Once released into the environment, p-phenylenediamine (B122844) partitions between water, soil, and sediment. industrialchemicals.gov.au Its uses in consumer products like hair dyes represent a significant pathway for its entry into municipal wastewater systems. industrialchemicals.gov.au

Occurrence in Aquatic and Terrestrial Matrices (Water, Sediment, Soil)

p-Phenylenediamine and its derivatives have been detected in various environmental compartments globally, indicating their potential for widespread distribution. nih.govbohrium.commdpi.com The water solubility of p-phenylenediamine sulfate (B86663) facilitates its mobility in aquatic systems. thermofisher.com However, its calculated soil adsorption coefficient (Koc) suggests very high mobility in soil, meaning it is less likely to be retained in the solid phase and more likely to be transported with water. industrialchemicals.gov.au

Concentrations of p-phenylenediamine and its related compounds vary significantly depending on the proximity to sources of contamination. Studies have documented their presence in diverse matrices, highlighting the environmental relevance of these compounds. nih.govmdpi.comresearchgate.net

Table 1: Environmental Concentrations of p-Phenylenediamines (PPDs) and their Quinone Derivatives (PPD-Qs)

Environmental Matrix Compound Group Concentration Range Location/Study Details
Tap Water Total PPDs 0.29 - 7.9 ng/L Hangzhou, China
Wastewater Influent Total PPDs + PPD-Qs 3.95 - 20.4 ng/L Guangzhou, China
Wastewater Effluent Total PPDs + PPD-Qs 0.69 - 3.94 ng/L Guangzhou, China
Sludge Total PPDs + PPD-Qs 2.14 - 19.8 ng/g dw Guangzhou, China
River Sediment 6PPD 9.5 ng/g dw (median) Various Studies

This table is interactive. You can sort and filter the data.

Transformation Products in the Environment (e.g., Quinone Derivatives, Bandrowski's Base)

In the environment, p-phenylenediamine undergoes transformation to form various products. Upon oxidation, either chemically or electrochemically, it forms a semibenzoquinone diimine radical cation. industrialchemicals.gov.au This reactive intermediate can then couple with other PPD molecules to create dimers, oligomers, and polymers. industrialchemicals.gov.au

Further oxidation leads to the formation of p-benzoquinone diimine (p-BQDI). industrialchemicals.gov.au This compound can then hydrolyze in aqueous media to produce p-benzoquinone and ammonia (B1221849). cir-safety.org Another significant transformation product is the trimer adduct known as Bandrowski's Base. industrialchemicals.gov.au The formation of these quinone derivatives (PPD-Qs) is a key aspect of PPD's environmental fate, as these transformation products can have their own toxicological profiles. nih.govresearchgate.net

Degradation and Persistence Studies

The persistence of p-phenylenediamine in the environment is influenced by both biotic and abiotic degradation processes. While it undergoes rapid primary degradation, its ultimate mineralization is limited. industrialchemicals.gov.au

Biodegradation Kinetics and Pathways in Environmental Systems

Standard tests indicate that p-phenylenediamine is not readily biodegradable. sigmaaldrich.com In a 28-day study following OECD Test Guideline 301D, only 30% biodegradation was observed in the presence of activated sludge. sigmaaldrich.com The effectiveness of biodegradation can be influenced by the concentration of the compound, as high concentrations may be toxic to the microbial communities responsible for degradation. industrialchemicals.gov.au For instance, the EC50 for microbial respiration over 3 hours is 13.4 mg/L. industrialchemicals.gov.ausigmaaldrich.com

The biodegradation of p-phenylenediamine can occur under both aerobic and anaerobic conditions, following different pathways. hopemaxchem.com

Aerobic Pathway: In the presence of oxygen, the initial step involves the oxidation of PPD, potentially leading to the formation of intermediates like the semibenzoquinone diimine radical. industrialchemicals.gov.au

Anaerobic Pathway: In the absence of oxygen, anaerobic bacteria utilize other electron acceptors for degradation. This process is generally slower than aerobic degradation and may involve the reduction of the amino groups or cleavage of the phenyl ring. hopemaxchem.com

Photolytic and Oxidative Degradation Processes

p-Phenylenediamine is subject to rapid primary degradation through photolytic and oxidative processes in the environment. industrialchemicals.gov.au In sunlit surface waters, it undergoes quick photodegradation. nih.gov The primary degradation half-life of PPD in aerated well water at a concentration of 2.5 mg/L was found to be 4.1 hours. industrialchemicals.gov.au

Oxidative degradation is also a significant removal pathway. The initial one-electron oxidation leads to the formation of reactive intermediates that can subsequently form larger, more persistent compounds such as humic acids through reactions with other organic matter in the environment. industrialchemicals.gov.au While these abiotic processes contribute to the rapid transformation of the parent compound, the resulting degradation products may exhibit greater persistence. industrialchemicals.gov.au

Aquatic Ecotoxicity Assessments

p-Phenylenediamine is classified as very toxic to aquatic life with long-lasting effects. thermofisher.comsigmaaldrich.com Its ecotoxicity has been evaluated across different trophic levels, including fish, aquatic invertebrates, and algae. The sulfate salt is expected to dissociate in water, and the toxicity is attributed to the p-phenylenediamine moiety. industrialchemicals.gov.au

Research has shown that some transformation products of PPD, such as certain quinone derivatives, can be highly toxic to aquatic organisms, in some cases more so than the parent compound. nih.govresearchgate.net

Table 2: Aquatic Ecotoxicity of p-Phenylenediamine

Trophic Level Species Endpoint Value (mg/L) Exposure Duration Test Type Reference
Fish Pimephales promelas (Fathead minnow) LC50 0.06 96 h Static thermofisher.com
Fish Oncorhynchus mykiss (Rainbow trout) LC50 3.9 96 h Flow-through sigmaaldrich.com
Invertebrate Daphnia magna (Water flea) EC50 0.28 48 h - thermofisher.com
Invertebrate Daphnia magna (Water flea) EC50 0.33 48 h Semi-static sigmaaldrich.com
Invertebrate Daphnia magna (Water flea) NOEC (Chronic) 0.005 21 d - sigmaaldrich.com
Algae Pseudokirchneriella subcapitata EC50 0.27 72 h Static sigmaaldrich.com
Algae Pseudokirchneriella subcapitata EC50 0.28 96 h - thermofisher.com
Microorganisms Activated Sludge EC50 13.4 3 h Respiration Inhibition sigmaaldrich.comchemos.de

This table is interactive. You can sort and filter the data by clicking on the column headers.

Toxicity to Aquatic Organisms and Microorganisms

p-Phenylenediamine and its sulfate salt are recognized as being very toxic to aquatic life. thermofisher.comthermofisher.com Research indicates that p-phenylenediamine is generally the most toxic among its isomers (ortho- and meta-phenylenediamine) across various trophic levels, including fish, invertebrates, and algae. ca.gov The toxicity of p-phenylenediamine sulfate is often considered in the context of the dissociated p-phenylenediamine free base, which exists in equilibrium with its charged ammonium (B1175870) form in environmental conditions (pH 4-9). industrialchemicals.gov.au

Acute toxicity studies have established specific effect concentrations for a range of aquatic species. For fish, a 96-hour static test on fathead minnows (Pimephales promelas) showed a median lethal concentration (LC50) of 0.06 mg/L. thermofisher.com Another study reported a 96-hour flow-through LC50 of 3.9 mg/L for rainbow trout (Oncorhynchus mykiss). cdhfinechemical.com Aquatic invertebrates are also sensitive, with a 48-hour median effective concentration (EC50) for Daphnia magna (water flea) reported as 0.28 mg/L and 0.33 mg/L in separate studies. thermofisher.comcdhfinechemical.com Algae, a foundational level of the aquatic food web, are affected as well. A 96-hour EC50 of 0.28 mg/L was determined for Pseudokirchneriella subcapitata, and a 72-hour no-observed-effect concentration (NOEC) for growth inhibition in the alga Raphidocelis subcapitata was found to be 8 µg/L. thermofisher.comenv.go.jp

The compound is also toxic to microorganisms. industrialchemicals.gov.au Some biodegradation studies used concentrations that exceeded the 3-hour microbial respiration EC50 of 13.4 mg/L, which may have been affected by the substance's toxicity. industrialchemicals.gov.au Studies on the aquatic bacterium Vibrio fischeri showed that the bioluminescence inhibition EC50 of p-phenylenediamine quinone derivatives ranged from 1.76 to 15.6 mg/L. nih.gov

Table 1: Acute Aquatic Toxicity of p-Phenylenediamine

Bioaccumulation Potential in Aquatic Food Chains

Bioaccumulation of this compound is considered to be unlikely. thermofisher.comthermofisher.com The substance is water-soluble, and its potential to accumulate in the fatty tissues of organisms is low. thermofisher.com This is supported by its octanol-water partition coefficient (log Kow), a key indicator of bioaccumulation potential. Measured log Kow values for p-phenylenediamine are negative, reported as -0.30 and -0.839, which suggests low bioaccumulation. thermofisher.comenv.go.jp

Bioconcentration factor (BCF) is another measure used to predict accumulation. Experimental data for p-phenylenediamine shows low BCF values. A study conducted on carp (B13450389) (Cyprinus carpio) reported a lipid-normalized BCF of 20–98 L/kg, which is below the threshold for significant bioconcentration. industrialchemicals.gov.au Modeled BCF values are also low, reported at 0.8973. theic2.org Based on these data points, p-phenylenediamine is categorized as not bioaccumulative. industrialchemicals.gov.autheic2.org

Table 2: Bioaccumulation Data for p-Phenylenediamine

Environmental Impact of p-Phenylenediamine Degradation Products

While p-phenylenediamine itself undergoes rapid primary degradation in the environment through oxidation and photolysis, its degradation products are a source of environmental concern. industrialchemicals.gov.au The toxic and persistent characteristics attributed to p-phenylenediamine are often due to the formation of these degradants. industrialchemicals.gov.au

Identified degradation products include reactive intermediates like p-benzoquinone and the trimer adduct Bandrowski's base. industrialchemicals.gov.au There is evidence suggesting that these short-term degradants may be more toxic to aquatic life than the parent compound. industrialchemicals.gov.au For instance, p-benzoquinone has a reported acute 48-hour EC50 for Daphnia magna of 0.059 mg/L, indicating higher toxicity than p-phenylenediamine itself. industrialchemicals.gov.au Bandrowski's base, another known adduct, is likely less toxic than p-phenylenediamine. industrialchemicals.gov.au

Although the primary degradation is quick, with half-lives in water ranging from hours to days, the resulting products are not expected to readily mineralize. industrialchemicals.gov.au The ultimate environmental fate of most p-phenylenediamine released to surface waters is believed to be sequestration into larger, persistent macromolecules, such as humic acids, which are considered not harmful to the environment. industrialchemicals.gov.au However, the formation of more toxic intermediate degradation products like p-phenylenediamine-quinones (PPD-Qs) from related PPD compounds used in industrial applications (e.g., tires) has raised significant global concern due to their high toxicity to certain aquatic species like salmon. ca.govnih.govsciengine.com

Table 3: Mentioned Chemical Compounds

Human Exposure and Biomonitoring Studies

Assessment of Exposure Routes and Levels

Exposure to p-Phenylenediamine (B122844) can occur in both occupational and consumer settings. The primary routes of exposure are dermal contact and inhalation.

Hairdressers represent a significant population with occupational exposure to p-Phenylenediamine through the frequent handling and application of permanent hair dyes. scispace.comcir-safety.org Studies have shown that dermal contact is the main route of exposure for this group. scispace.com A hand rinse method has been developed to assess the dermal exposure of hairdressers to hair dye compounds, including PPD. scispace.com Research indicates that hairdressers have a high risk of developing occupational allergic contact dermatitis, with PPD being one of the most common sensitizing agents. scispace.comsci-hub.se

Industrial workers in facilities that manufacture hair dyes or other products containing PPD are also at risk of exposure. A cross-sectional study of workers in a hair dye factory categorized exposure levels to PPD as low (< 0.00001 mg/m³), middle (0.00001-0.00033 mg/m³), and high (0.00033-0.047 mg/m³). nih.gov This study found that even at low doses, occupational exposure to PPD was associated with alterations in pulmonary function, pruritus (itching), and a lower health-related quality of life. nih.govresearchgate.netresearchgate.net

Inhalation exposure to PPD has also been assessed in occupational settings. Air sampling in some hairdressing parlors in Italy found PPD levels to be below the detection limit of 1 µg/m³. nih.gov

Consumers are primarily exposed to p-Phenylenediamine through the use of permanent hair dyes. safecosmetics.org These products typically contain PPD at a concentration of up to 2.0% after mixing with a developer. openrepository.comeuropa.eueuropa.eu When PPD is used in hair dyes, it reacts with hydrogen peroxide to create a larger molecule that is trapped within the hair shaft, imparting permanent color. cir-safety.orgsafecosmetics.org

The Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of PPD in hair dyes and has set a maximum on-head concentration of 2.0%. europa.eu However, concerns remain as PPD is a potent skin sensitizer (B1316253). openrepository.comnih.gov Studies have shown that a small percentage of consumers (0.2% to 1%) may develop allergic reactions to PPD in hair dyes. openrepository.com

Here is a table summarizing consumer exposure to p-Phenylenediamine in hair dyes:

Product TypePPD Concentration (On-Head)Exposure RoutePotential Health Concern
Permanent Hair DyesUp to 2.0%DermalSkin Sensitization, Allergic Contact Dermatitis

Biomonitoring of p-Phenylenediamine and its Metabolites in Human Specimens

Biomonitoring involves the measurement of a chemical or its metabolites in human biological samples to assess internal exposure.

Several analytical methods have been developed to detect and quantify PPD and its metabolites in human specimens. These methods are crucial for understanding the extent of internal exposure and the metabolic fate of the compound.

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a common method for the determination of PPD and its metabolites in urine and serum. ekb.egnih.govresearchgate.net This method has been validated for linearity, accuracy, and precision. ekb.egresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the detection of PPD and its metabolites, N-acetyl-p-phenylenediamine (MAPPD) and N,N'-diacetyl-p-phenylenediamine (DAPPD), in blood and urine. up.ac.zahbm4eu.eu This method has a lower limit of quantification of 5 ng/mL for all analytes. up.ac.za

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS has also been used to measure PPD metabolites in urine samples after hydrolysis. europa.eu

Matrix-Assisted Laser Desorption/Ionization-Mass Spectrometry/Mass Spectrometry (MALDI-MS/MS): This technique has been validated for the determination of PPD and its metabolites in human urine. nih.govnih.gov

Here is an interactive data table summarizing analytical methods for PPD biomonitoring:

Analytical MethodBiological MatrixAnalytes MeasuredKey Findings/Validation
HPLC-UVUrine, SerumPPD, MAPPD, DAPPDValidated for linearity (r² > 0.98), accuracy, and precision. ekb.eg
LC-MS/MSBlood, UrinePPD, MAPPD, DAPPDLower limit of quantification of 5 ng/mL. up.ac.za
GC-MSUrinePPD metabolitesUsed to follow the excretion of metabolites after hair dye application. europa.eu
MALDI-MS/MSUrinePPD, MAPPD, DAPPDValidated for a range of 50-1000 µM. nih.govnih.gov

Studies have aimed to establish a relationship between external exposure to PPD and the resulting internal dose measured through biomonitoring. A study involving human volunteers who used a [14C]-labeled PPD-containing hair dye found that the absorbed dose was excreted in the urine. cir-safety.org The excretion of PPD metabolites in urine has been shown to be dose-related. europa.eu

However, research also indicates that external exposure from sources like dust and handwipes may not be the primary contributors to internal PPD exposure in the general population, suggesting other significant exposure pathways such as diet and inhalation may exist. nih.govacs.orgacs.orgresearchgate.net

Health Surveillance and Epidemiological Observations in Exposed Populations

Epidemiological studies have investigated the health effects of PPD exposure in various populations. A cross-sectional study of 124 hair dye factory workers found a correlation between occupational PPD exposure and impaired pulmonary function, pruritus, and a lower health-related quality of life. nih.govresearchgate.netresearchgate.net The study revealed that workers in the high-exposure group had lower FEV1% (a measure of lung function) compared to the low-exposure group. nih.gov

A large cross-sectional study in Europe found the prevalence of PPD contact allergy in the general population to be 0.8%. hbm4eu.eu In North America, a study of hairdressers and cosmetologists found that 53% of those with occupationally related allergic contact dermatitis had a positive reaction to PPD. sci-hub.se

These studies highlight the importance of ongoing health surveillance and the implementation of protective measures for populations with significant exposure to p-Phenylenediamine.

Occupational Health Outcomes (e.g., Pulmonary Function Impairment, Pruritus, Health-Related Quality of Life)

Research on workers in a hair dye factory categorized employees into three groups based on their PPD exposure levels: a lower exposure group (< 0.00001 mg/m³), a middle exposure group (0.00001–0.00033 mg/m³), and a higher exposure group (0.00033–0.047 mg/m³). nih.gov The findings from these studies indicate a correlation between the level of PPD exposure and specific health markers.

Pulmonary Function Impairment

Investigations into the respiratory health of workers occupationally exposed to PPD have shown significant alterations in lung function. nih.gov A comparative study between PPD-exposed workers and a control group of unexposed workers found that key lung function indexes, including Forced Vital Capacity (FVC), Forced Expiratory Volume in one second (FEV1.0), and the FEV1.0/FVC ratio, were all lower in the exposed group. nih.gov

Further analysis within a group of 124 factory workers revealed that those in the highest PPD exposure category had a lower percentage of predicted FEV1 (FEV1%) compared to the lowest exposure group. nih.gov Similarly, the ratio of FEV1 to FVC was lower in the higher and middle exposure groups. nih.govresearchgate.net These results suggest that occupational PPD exposure may be a contributing factor to pulmonary function impairment. nih.govnih.gov

Interactive Data Table: Pulmonary Function in PPD-Exposed Workers

Exposure Group Key Findings on Pulmonary Function
PPD-Exposed Group (General) FVC, FEV1.0, and FEV1.0/FVC were all significantly lower compared to the unexposed control group. nih.gov
Higher Exposure Group FEV1% was lower compared to the lower exposure group. FEV1/FVC ratio was also lower. nih.gov
Middle Exposure Group FEV1/FVC ratio was lower compared to the lower exposure group. nih.gov

Pruritus

Subjective symptoms such as pruritus (itching) have been evaluated in workers exposed to PPD. nih.govconsensus.app Using a Visual Analogue Scale (VAS) to quantify the severity of pruritus, studies found a direct relationship between PPD exposure levels and itching. nih.govresearchgate.net The score on the VAS was significantly higher in the high-exposure group compared to the middle and low-exposure groups, indicating that higher occupational PPD exposure is correlated with more severe subjective pruritus. researchgate.netresearchgate.net A structural equation model confirmed a positive effect of PPD exposure on the VAS level for pruritus. nih.govresearchgate.net

Health-Related Quality of Life (HRQL)

When examining different levels of exposure, research showed that scores for mental health and vitality were lowest in the high PPD-exposed group. consensus.appresearchgate.net Furthermore, a negative correlation was identified between PPD levels and the vitality and mental health scores. nih.govresearchgate.net These findings suggest that occupational exposure to PPD can have a detrimental effect on workers' health-related quality of life. nih.gov

Interactive Data Table: Health-Related Quality of Life (SF-36) in PPD-Exposed Workers

Exposure Group Key Findings on HRQL (SF-36 Scores)
PPD-Exposed Group (General) Lower scores in Bodily Pain, General Health, Vitality, and Mental Health compared to controls. nih.gov
Higher Exposure Group Lowest scores for Mental Health and Vitality compared to other exposure groups. researchgate.net
Correlation PPD levels were negatively correlated with Vitality and Mental Health scores. nih.gov

Public Health Implications of p-Phenylenediamine Exposure

The public health implications of p-Phenylenediamine (PPD) and its derivatives are an area of growing concern, extending beyond occupational settings to the general population. nih.gov This is largely due to the widespread use of PPD in consumer products, primarily permanent hair dyes, and emerging evidence of its presence in the environment. nih.govmdpi.com

One of the most significant public health issues is allergic contact dermatitis caused by PPD in hair dyes. nih.gov Epidemiological data shows a notable prevalence of PPD sensitization among dermatitis patients, with median prevalences of 4.3% in Asia, 4.0% in Europe, and 6.2% in North America. nih.gov This sensitization can lead to acute dermatitis and, in some cases, severe facial edema, making it a significant health issue for consumers. nih.gov

Beyond direct consumer product use, there is increasing evidence of broader environmental contamination. PPD derivatives have been detected in various environmental matrices, including tap water, which points to a previously overlooked route of human exposure. mdpi.com This discovery underscores the need to monitor PPDs in water sources to better assess human health risks. mdpi.com

Biomonitoring studies have confirmed widespread human exposure by detecting PPD and its transformation products in human biological samples. Studies in South China detected both N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD) and its more toxic quinone derivative (6PPD-Q) in 60% to 100% of urine samples collected from diverse groups, including children, adults, and pregnant women. researchgate.netacs.org Notably, pregnant women showed significantly higher concentrations of these compounds. acs.org The presence of these chemicals in human urine indicates that exposure is not isolated but widespread. researchgate.net The potential for long-term health risks from this chronic exposure warrants urgent attention. acs.org

Risk Assessment Methodologies and Regulatory Science

Development of Risk Thresholds and Exposure Limits in Various Contexts

The development of risk thresholds and exposure limits for p-Phenylenediamine (B122844) sulfate (B86663) is a critical aspect of its risk assessment, addressing both consumer and occupational exposures. These limits are established by various regulatory and scientific bodies based on toxicological data and exposure scenarios.

Occupational Exposure Limits:

In the workplace, several organizations have established airborne exposure limits for p-Phenylenediamine to protect workers from respiratory and dermal effects. These limits are typically expressed as a time-weighted average (TWA) over a standard workday.

OrganizationExposure Limit (TWA)Duration
OSHA (Occupational Safety and Health Administration)0.1 mg/m³8-hour workshift
NIOSH (National Institute for Occupational Safety and Health)0.1 mg/m³10-hour workshift
ACGIH (American Conference of Governmental Industrial Hygienists)0.1 mg/m³8-hour workshift

This table is based on data from the New Jersey Department of Health and Senior Services Hazardous Substance Fact Sheet. nj.gov

Consumer Exposure Limits:

For consumer products, particularly hair dyes, exposure limits are defined by maximum allowable concentrations in the final product.

Region/BodyMaximum Concentration (as free base)Context
European Union2%In oxidative hair dyes after mixing
Canada3%In hair dye products after dilution with an oxidizer

This table is based on data from various regulatory sources. industrialchemicals.gov.aucir-safety.org

The European Union's Scientific Committee on Consumer Safety (SCCS) has played a significant role in evaluating the safety of PPD in hair dyes and establishing these concentration limits. europa.eu The SCCS has determined that based on a toxicokinetic-based approach, the use of PPD in oxidative hair dyes at on-head concentrations of up to 2.0% does not raise concerns regarding systemic toxicity. cir-safety.org However, the SCCS also acknowledges that PPD is an extreme sensitizer (B1316253) and the risk of developing an allergy is a significant concern for consumers. europa.eu

A quantitative risk assessment (QRA) approach has been explored to evaluate the sensitizing properties of PPD in hair dyes. rivm.nl This methodology aims to determine a "No Expected Sensitisation Induction Level" (NESIL) by integrating hazard and exposure data. rivm.nl Such approaches are crucial for refining risk thresholds and ensuring that the established limits are protective of public health.

Integration of In Vitro, In Vivo, and Computational Data for Comprehensive Risk Characterization

A comprehensive risk characterization of p-Phenylenediamine sulfate relies on the integration of data from various sources, including in vitro (test tube) studies, in vivo (animal) studies, and computational (computer-based) modeling. This multi-faceted approach provides a more complete picture of the potential hazards and allows for a more robust risk assessment.

In Vitro Data:

In vitro studies are crucial for investigating specific toxicological endpoints at the cellular and molecular level. For p-Phenylenediamine, in vitro tests have been instrumental in identifying its mutagenic potential. europa.eu Positive results have been observed in gene mutation assays in bacteria (Salmonella) and mammalian cells, as well as in tests for clastogenicity (the ability to cause chromosome damage) in mammalian cells. europa.eu These studies have suggested that the formation of the unstable Bandrowski's base during the oxidation process may be related to this mutagenic activity. europa.eu In vitro methods are also increasingly used to evaluate skin sensitization potential and to study metabolic pathways. personalcareinsights.comnih.gov

In Vivo Data:

In vivo studies, primarily in animals, provide information on the effects of a substance on a whole, living organism. In the case of p-Phenylenediamine, in vivo studies have been essential for understanding its systemic toxicity, skin sensitization potential, and carcinogenicity. europa.eu Animal studies have confirmed that p-Phenylenediamine is a strong skin sensitizer. europa.eu Importantly, the mutagenic potential observed in vitro has not been consistently demonstrated in in vivo assays, such as the micronucleus test in bone marrow. europa.eu Chronic dermal and oral studies with hair dye formulations containing p-Phenylenediamine have not reported compound-related carcinogenic effects. europa.eu Toxicokinetic studies in animals have also provided valuable data on the absorption, distribution, metabolism, and excretion of the compound. europa.eu

Computational Data:

Computational toxicology and modeling are becoming increasingly important in risk assessment. nih.gov For p-Phenylenediamine, computational models can be used to predict toxicokinetic parameters, which are crucial for extrapolating from in vitro data to in vivo scenarios and from animal data to humans. nih.gov Quantitative Structure-Activity Relationship (QSAR) models, for instance, can predict the properties of a chemical based on its structure. nih.gov Computational tools like ConsExpo are used to estimate consumer exposure levels to chemicals in products like hair dyes, which is a key component of risk characterization. rivm.nl

Integration for Risk Characterization:

Advanced Research Methodologies and Future Directions

Application of Omics Technologies in Toxicological Investigations (e.g., Metabolomics, Transcriptomics)

The toxicological investigation of p-Phenylenediamine (B122844) (PPD) is increasingly benefiting from the application of "omics" technologies, such as metabolomics and transcriptomics. These advanced approaches provide a deeper understanding of the metabolic and genetic changes that occur in response to PPD exposure.

In one study, a combination of multi-omic experimental measurements and computational approaches was used to evaluate the toxicity of p-phenylenediamine. researchgate.net The research, conducted on Wistar rats and C2C12 muscle cells, aimed to uncover the metabolic disorders associated with PPD exposure that may be linked to rhabdomyolysis. researchgate.net

Metabolomics, the large-scale study of small molecules or metabolites within cells, tissues, or organisms, has been employed to identify biomarkers of PPD exposure and toxicity. For instance, excessive dermal exposure to PPD is known to result in the formation of N-mono- and N,N'-diacetylated products (MAPPD and DAPPD), which are catalyzed by N-acetyltransferase 1 and 2 (NAT1 and 2). nih.govnih.gov These metabolites, along with PPD itself, are primarily excreted through renal clearance. nih.govnih.gov Advanced analytical techniques have been developed to detect and quantify PPD and its metabolites in human urine, providing a means to investigate PPD intoxication and metabolism in depth. nih.govnih.gov

Transcriptomics, which involves the study of the complete set of RNA transcripts produced by the genome, has been utilized to understand the genetic basis of PPD tolerance and toxicity. For example, transcriptome analysis in maize seedlings under lead (Pb) stress, another environmental toxicant, revealed a significant number of differentially expressed genes (DEGs), with a majority being upregulated. nih.gov This type of analysis, while not directly on PPD, demonstrates the potential of transcriptomics to elucidate the molecular mechanisms of toxicity.

The integration of these omics technologies offers a comprehensive view of the biological response to PPD, from gene expression changes to alterations in metabolic pathways. This holistic approach is crucial for identifying sensitive biomarkers of exposure and for gaining a more complete picture of the effects of substances like p-phenylenediamine. nih.gov

Advanced Computational Chemistry for Predictive Toxicology and Environmental Fate

Advanced computational chemistry is playing an increasingly vital role in predicting the toxicological properties and environmental fate of p-Phenylenediamine (PPD) and its derivatives. These computational models are essential for assessing the risks associated with chemical exposure and for understanding how these compounds behave in the environment.

Computational toxicology utilizes machine learning and deep learning techniques to predict the toxicity of chemicals, offering a promising alternative to traditional animal testing. nih.gov These models can be developed using large datasets of toxicity information to forecast the potential adverse effects of compounds. cloudfront.net For PPD, computational models can help in predicting its potential for skin sensitization, a known health concern.

The environmental fate of PPD and its transformation products is another area where computational chemistry is being applied. Substituted para-phenylenediamine quinones (PPD-quinones) are emerging contaminants that are formed from the degradation of PPD-based antioxidants used in rubber. researchgate.net One such derivative, 6PPD-quinone (6PPD-Q), has been identified as a potent toxicant to certain aquatic species. researchgate.netnih.gov Understanding the physicochemical properties of these quinones is crucial for predicting their environmental distribution and impact. rsc.org

Recent research has focused on the hydrolysis of PPD antioxidants, a key process in their environmental transformation. nih.gov By analyzing hydrolysis half-lives and products, researchers have developed predictive models based on the reactivity of atoms within the PPD molecule. nih.gov These models can estimate the hydrolysis half-life for a wide range of PPDs, providing valuable insights into their persistence in the environment. nih.gov Such predictive models are urgently needed by regulatory authorities to manage existing chemicals and by industry to design less persistent alternatives. nih.gov

The table below summarizes some of the key applications of advanced computational chemistry in the study of p-Phenylenediamine.

Application Area Computational Approach Key Findings/Predictions
Predictive Toxicology Machine Learning, Deep LearningPrediction of potential toxicities such as skin sensitization.
Environmental Fate Hydrolysis Prediction ModelsEstimation of hydrolysis half-lives of PPD antioxidants, indicating their environmental persistence.
Environmental Fate Multi-Media Fate ModelingAssessment of the overall persistence and distribution of PPD in various environmental compartments.
Physicochemical Properties Density Functional Theory (DFT), QSARPrediction of properties like octanol-water partition coefficients and water solubility for PPD-quinones. rsc.org

Development of Novel In Vitro and Alternative Testing Strategies for Safety Assessment

In recent years, there has been a significant push towards the development of novel in vitro and alternative testing strategies for the safety assessment of chemicals like p-Phenylenediamine (PPD), particularly for skin sensitization. These methods aim to reduce reliance on animal testing while providing robust data for hazard assessment.

A variety of in vitro assays have been developed and evaluated to assess the skin sensitization potential of PPD and hair dye formulations containing it. senzagen.comnih.gov These assays are designed to address key events in the adverse outcome pathway for skin sensitization. Some of the prominent in vitro methods include:

Micro-Direct Peptide Reactivity Assay (mDPRA): This assay measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine, mimicking the first key event of protein reactivity.

HaCaT Keratinocyte-associated IL-18 Assay: This test evaluates the induction of interleukin-18 (IL-18) in human keratinocyte cell lines, representing the second key event of keratinocyte activation. researchgate.net

U937 Cell Line Activation Test (U-SENS): This assay measures the expression of CD86 on a human monocytic cell line, indicating dendritic cell activation, the third key event.

Genomic Allergen Rapid Detection (GARD skin): This is a genomics-based test that analyzes the expression of a specific set of genes in a human cell line to predict sensitizing potential. nih.gov

Studies have shown that a combination of these in vitro methods, often in a "two-out-of-three" approach, provides high concordance with human data for predicting skin sensitization, even outperforming traditional animal tests in some cases. senzagen.comnih.gov

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of p-Phenylenediamine and its salts, concluding that they are safe for use as hair dye ingredients under current practices. cosmeticsinfo.orgcir-safety.org This assessment relies on a comprehensive evaluation of scientific data, including information from alternative testing methods. cir-safety.org

The development of these in vitro strategies is crucial for evaluating the safety of "real-life" mixtures, such as henna-based hair coloring products that may be adulterated with PPD. senzagen.comnih.gov Chromatographic analyses have revealed the presence of PPD in products where it was not declared on the label, highlighting the importance of robust analytical and toxicological testing methods. senzagen.comnih.gov

The table below provides an overview of some novel in vitro testing strategies and their relevance to the safety assessment of p-Phenylenediamine.

In Vitro Assay Key Event in Skin Sensitization Pathway Addressed Relevance to p-Phenylenediamine Assessment
mDPRAProtein ReactivityAssesses the initial molecular interaction of PPD with skin proteins.
HaCaT IL-18 AssayKeratinocyte ActivationMeasures the inflammatory response of skin cells to PPD exposure.
U-SENSDendritic Cell ActivationEvaluates the activation of key immune cells involved in the allergic response.
GARD skinGene Expression ChangesProvides a broader genomic signature of the sensitization potential of PPD.

Research on Mitigation Strategies for p-Phenylenediamine Exposure and Toxicity

Research into mitigation strategies for p-Phenylenediamine (PPD) exposure and toxicity focuses on several key areas, including occupational safety, the development of safer alternative chemicals, and post-exposure treatments.

In occupational settings such as hair salons, reducing exposure is a primary goal. This can be achieved through the use of personal protective equipment (PPE), such as gloves and masks, and the implementation of good work practices. nj.govnih.gov Proper ventilation and enclosing operations where possible can also help to minimize airborne exposure. nj.gov Educating hairdressers and other workers about the risks of PPD and the importance of safety measures is a critical component of exposure mitigation. nih.govnih.gov

Another significant area of research is the development of alternative hair dye molecules with a lower sensitization potential. One such alternative is 2-methoxymethyl-PPD (ME-PPD), which has been shown to be a moderate sensitizer (B1316253) compared to the potent sensitization of PPD. nih.gov Risk assessments based on occupational hand exposure suggest that the use of ME-PPD in professional hair dyes could reduce the risk of contact allergy among hairdressers. nih.gov Similarly, para-toluenediamine sulfate (B86663) (PTDS) is sometimes used as an alternative, and it is tolerated by about half of the individuals who are allergic to PPD. dermnetnz.org

In cases of acute PPD intoxication, which can lead to severe systemic effects, immediate medical intervention is crucial. nih.govnih.gov While there is no specific antidote for PPD poisoning, supportive treatments are administered to manage the symptoms. researchgate.netnih.govnih.gov These may include measures to address laryngeal edema, rhabdomyolysis, and renal failure. nih.govnih.gov For dermal exposure leading to dermatitis, washing the affected area thoroughly and applying topical corticosteroids can help to alleviate the symptoms. dermnetnz.org

The table below summarizes various mitigation strategies for p-Phenylenediamine exposure and toxicity.

Mitigation Strategy Description Target Population/Scenario
Occupational Safety Measures Use of PPE, proper ventilation, and good work practices. nj.govHairdressers and other workers in industries using PPD.
Development of Safer Alternatives Synthesis and use of molecules with lower sensitization potential, such as ME-PPD and PTDS. nih.govdermnetnz.orgConsumers and professionals in the hair dye industry.
Post-Exposure Decontamination Thoroughly washing the skin and scalp to remove excess dye. dermnetnz.orgIndividuals who have had skin contact with PPD-containing products.
Supportive Medical Treatment Management of systemic symptoms in cases of acute poisoning. nih.govnih.govIndividuals with acute PPD intoxication.
Public Awareness and Education Informing consumers and professionals about the risks of PPD and how to use products safely. nih.govGeneral public, consumers of hair dyes, and industry professionals.

Q & A

Statistical approaches for dose-response modeling in occupational exposure studies

  • Answer : Multivariate regression (SPSS 20.0 or R) accounts for confounders like smoking status and PPE compliance. Use benchmark dose (BMD) modeling with EPA/BMDS software to derive NOAELs for renal biomarkers (e.g., serum creatinine ≥1.2 mg/dL) .

Data Contradiction Analysis

Q. Reconciling discrepancies in dermal absorption rates across studies

  • Answer : In vitro (Franz cells) vs. in vivo (pigskin) models show 5–12% absorption variance due to sulfate salt hydration. Normalize data to stratum corneum thickness (histopathology) and use SCCS-recommended adjustment factors (×10 for inter-species differences) .

Q. Addressing conflicting evidence on endocrine disruption potential

  • Answer : Discrepancies arise from assay sensitivity: Yeast estrogen screen (YES) negative vs. ER-CALUX weakly positive. Apply ToxCast/Tox21 high-throughput screening to quantify ERα binding affinity (IC₅₀ >100 µM suggests negligible risk) .

Tables for Key Data

Property Value/Method Reference
Molecular Weight206.22 g/mol
HPLC Retention Time8.2 min (Primesep 100, 1 mL/min H₂O:MeOH)
Occupational NOAEL0.3 mg/m³ (8-h TWA)
Thermal Decomposition220–240°C (TGA, 10°C/min)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.